molecular formula C15H21IN2O4 B8100325 Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate

Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate

Cat. No.: B8100325
M. Wt: 420.24 g/mol
InChI Key: XQGBKHCSCXVNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate is an organic compound with the molecular formula C15H21IN2O4. It is characterized by the presence of an iodopyridazine ring attached to a malonate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Iodination: The pyridazine ring is then iodinated using iodine or an iodine-containing reagent under controlled conditions.

    Malonate Ester Formation: The iodopyridazine is reacted with di-tert-butyl malonate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in the pyridazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the malonate ester moiety.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, thiourea, or primary amines in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridazines.

    Oxidation Products: Oxidized derivatives of the malonate ester.

    Reduction Products: Reduced forms of the ester or pyridazine ring.

    Hydrolysis Products: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of iodinated pyridazines on biological systems. It may serve as a precursor for radiolabeled compounds used in imaging studies.

Medicine

Potential applications in medicine include the development of new drugs. The compound’s unique structure allows for the exploration of novel therapeutic agents targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The malonate ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 2-(6-chloropyridazin-3-yl)malonate
  • Di-tert-butyl 2-(6-bromopyridazin-3-yl)malonate
  • Di-tert-butyl 2-(6-fluoropyridazin-3-yl)malonate

Uniqueness

Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability can lead to different biological and chemical behaviors, making this compound particularly interesting for research and development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and utilization.

Properties

IUPAC Name

ditert-butyl 2-(6-iodopyridazin-3-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O4/c1-14(2,3)21-12(19)11(13(20)22-15(4,5)6)9-7-8-10(16)18-17-9/h7-8,11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGBKHCSCXVNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NN=C(C=C1)I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate
Reactant of Route 3
Reactant of Route 3
Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate
Reactant of Route 4
Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate
Reactant of Route 5
Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate
Reactant of Route 6
Reactant of Route 6
Di-tert-butyl 2-(6-iodopyridazin-3-yl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.